![molecular formula C10H9ClN2 B11903759 5-Chloro-2,3-dimethylquinoxaline CAS No. 17635-27-7](/img/structure/B11903759.png)
5-Chloro-2,3-dimethylquinoxaline
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Overview
Description
5-Chloro-2,3-dimethylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science . The presence of chlorine and methyl groups in this compound enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloro-2,3-dimethylquinoxaline can be synthesized through several methods. One common approach involves the condensation of 2,3-diaminotoluene with 1,2-dichloroethane in the presence of a base such as potassium carbonate . The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization.
Another method involves the cyclization of 2-chloro-3,4-dimethylbenzene-1,2-diamine with glyoxal in the presence of an acid catalyst . This reaction also requires reflux conditions and yields the desired quinoxaline derivative after purification.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining popularity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,3-dimethylquinoxaline undergoes various chemical reactions, including:
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Major Products Formed
Oxidation: Quinoxaline N-oxides
Reduction: Dihydroquinoxalines
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
5-Chloro-2,3-dimethylquinoxaline exhibits notable antimicrobial properties, particularly against various strains of bacteria. Research has shown that quinoxaline derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that certain quinoxaline compounds possess activity comparable to clinically used antibiotics, making them potential candidates for new antimicrobial agents .
Anticancer Properties
Quinoxalines, including this compound, have been investigated for their anticancer activities. They are known to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms. A study highlighted the ability of certain quinoxaline derivatives to selectively target cancer cell lines while exhibiting minimal toxicity to normal cells .
Neuroprotective Effects
Recent investigations into the neuroprotective effects of quinoxaline derivatives suggest that they may play a role in treating neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems and reduce oxidative stress has been noted as a significant area of interest .
Organic Synthesis
Building Blocks for Synthesis
this compound serves as a versatile building block in organic synthesis. Its structure allows for further functionalization, enabling the creation of more complex molecules used in pharmaceuticals and agrochemicals. Researchers have utilized it in various synthetic pathways to develop new compounds with enhanced biological activities .
Catalytic Applications
The compound has been employed in catalytic systems for synthesizing other heterocycles. For example, it can act as a catalyst or reactant in reactions aimed at producing substituted quinoxalines or related compounds under mild conditions. This aspect is particularly valuable in green chemistry initiatives aimed at reducing environmental impact during chemical synthesis .
Material Science
Electroluminescent Materials
In material science, quinoxalines have been explored for their potential use in organic light-emitting diodes (OLEDs) due to their favorable electronic properties. The incorporation of this compound into polymer matrices has shown promise in enhancing the performance of electroluminescent devices .
Dyes and Pigments
Quinoxaline derivatives are also being studied for their applications as dyes and pigments due to their vibrant colors and stability under various conditions. Their ability to absorb light across a range of wavelengths makes them suitable for use in various industrial applications .
Data Summary Table
Case Studies
-
Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various quinoxaline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant inhibitory effects comparable to standard antibiotics . -
Anticancer Mechanism Exploration
Research focused on the anticancer mechanisms of this compound revealed its ability to induce cell cycle arrest and apoptosis in human cancer cell lines. This study provided insights into its potential as a therapeutic agent against specific types of cancer . -
Synthesis Methodology Development
A novel eco-friendly synthesis method utilizing ammonium chloride as a catalyst was developed for producing quinoxalines, including this compound. This method demonstrated high yields and reduced environmental impact compared to traditional methods .
Mechanism of Action
The mechanism of action of 5-Chloro-2,3-dimethylquinoxaline varies depending on its application. In biological systems, it often targets specific enzymes or receptors. For example, as an acetylcholinesterase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling . In anticancer applications, it may induce apoptosis in cancer cells by interacting with DNA or other cellular targets .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylquinoxaline: Lacks the chlorine atom, resulting in different reactivity and biological activity.
5-Bromo-2,3-dimethylquinoxaline: Similar structure but with a bromine atom instead of chlorine, which can affect its chemical properties and applications.
5-Chloroquinoxaline: Lacks the methyl groups, leading to different steric and electronic effects.
Uniqueness
5-Chloro-2,3-dimethylquinoxaline is unique due to the presence of both chlorine and methyl groups, which enhance its reactivity and potential for diverse applications. The combination of these substituents allows for fine-tuning of its chemical and biological properties, making it a versatile compound in research and industry .
Biological Activity
5-Chloro-2,3-dimethylquinoxaline (CDMQ) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its effects on various biological targets, toxicity profiles, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound has the chemical formula C10H9ClN2 and is classified as a quinoxaline derivative. Its structure allows for various substitutions that can significantly influence its biological activity.
Anticholinesterase Activity
Recent studies have shown that quinoxaline derivatives, including CDMQ, exhibit significant acetylcholinesterase (AChE) inhibitory activity. The compound demonstrated an IC50 value of approximately 0.077 µM, indicating potent inhibition compared to other known inhibitors like tacrine and galanthamine . This suggests that CDMQ could be a promising candidate for treating conditions like Alzheimer's disease by enhancing cholinergic neurotransmission.
Table 1: AChE Inhibition Potency of Quinoxaline Derivatives
Compound | IC50 (µM) |
---|---|
This compound | 0.077 |
Tacrine | 0.11 |
Galanthamine | 0.59 |
Antimicrobial Activity
CDMQ has also been evaluated for its antimicrobial properties. Studies indicate it possesses broad-spectrum antimicrobial activity against various pathogens, including gram-positive bacteria and mycobacteria . The compound's mechanism likely involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Antitumor Activity
Research highlights the cytotoxic potential of CDMQ against cancer cell lines. In vitro studies have shown it exhibits significant cytotoxicity against human gastric adenocarcinoma cells with IC50 values in the low micromolar range . This suggests potential applications in cancer therapy, particularly in targeting specific tumor types.
Toxicological Profile
Understanding the safety profile of CDMQ is crucial for its therapeutic application. Recent toxicity evaluations indicate that CDMQ has a favorable safety profile at concentrations up to 100 µM, with no significant cytotoxic effects observed in human hepatocellular carcinoma cell lines . The median lethal dose (LD50) in rodent models was found to be greater than 2000 mg/kg, indicating low acute toxicity .
Table 2: Toxicity Profile of this compound
Toxicity Parameter | Result |
---|---|
Acute Oral Toxicity | >2000 mg/kg |
Hepatotoxicity | Non-significant reduction in ATP at >100 µM |
Cardiotoxicity | No hERG channel inhibition at ≤25 µM |
Structure-Activity Relationship (SAR)
The biological activity of CDMQ can be influenced by structural modifications. Substituents at the 2 and 3 positions of the quinoxaline ring play a critical role in modulating potency against AChE and enhancing antimicrobial properties. For instance, the introduction of electron-withdrawing groups at specific positions has been shown to enhance inhibitory activity against AChE .
Case Studies
- Acetylcholinesterase Inhibition : A study demonstrated that derivatives of quinoxaline could selectively inhibit AChE with varying potencies based on structural modifications . This highlights the importance of SAR in developing more effective AChE inhibitors.
- Antitumor Efficacy : In a comparative study, CDMQ was tested against several cancer cell lines, showing promising results that warrant further investigation into its mechanism of action and potential as an antitumor agent .
Properties
CAS No. |
17635-27-7 |
---|---|
Molecular Formula |
C10H9ClN2 |
Molecular Weight |
192.64 g/mol |
IUPAC Name |
5-chloro-2,3-dimethylquinoxaline |
InChI |
InChI=1S/C10H9ClN2/c1-6-7(2)13-10-8(11)4-3-5-9(10)12-6/h3-5H,1-2H3 |
InChI Key |
XACYYUSRWZUNSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C(=N1)C=CC=C2Cl)C |
Origin of Product |
United States |
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